molecular formula C14H21N3O3 B2667771 Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate CAS No. 2379978-48-8

Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B2667771
CAS No.: 2379978-48-8
M. Wt: 279.34
InChI Key: LEYQONPARDPQHI-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by its unique structure, which includes a tert-butyl ester group, an azetidine ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Moiety: The synthesis begins with the preparation of the pyridazinone ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the pyridazinone intermediate.

    Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazinone ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone moiety, leading to the formation of hydroxyl derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of alcohols and ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate serves as a valuable intermediate for the construction of more complex molecules

Biology and Medicine

The compound has shown potential in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate
  • Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate stands out due to its azetidine ring, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and allows for the formation of diverse chemical derivatives.

Properties

IUPAC Name

tert-butyl 3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10-5-6-12(18)17(15-10)9-11-7-16(8-11)13(19)20-14(2,3)4/h5-6,11H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYQONPARDPQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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